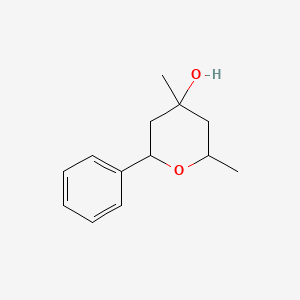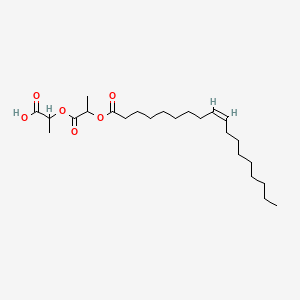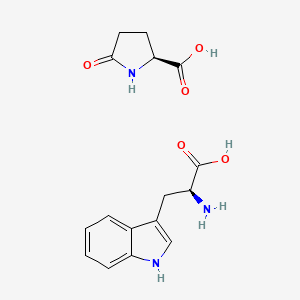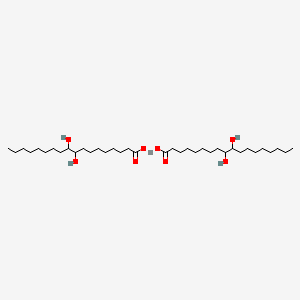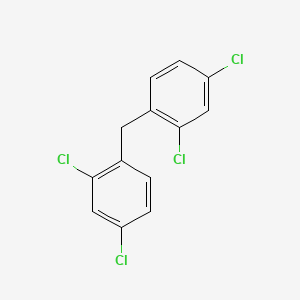
Bis(2-aminoethyl) butyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-aminoethyl) butyl phosphate is a chemical compound with the molecular formula C8H21N2O4P. It is also known as phosphoric acid, bis(2-aminoethyl) butyl ester. This compound is characterized by the presence of two aminoethyl groups and a butyl group attached to a phosphate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminoethyl) butyl phosphate typically involves the reaction of butyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butyl phosphate+2Aminoethanol→Bis(2-aminoethyl) butyl phosphate
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to maximize yield and minimize production costs. Advanced purification techniques are employed to ensure the product meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-aminoethyl) butyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and amines.
Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.
Substitution: The aminoethyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Bis(2-aminoethyl) butyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in certain reactions.
Biology: The compound is used in the study of phosphorylation processes and as a labeling agent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of bis(2-aminoethyl) butyl phosphate involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring phosphate groups to various substrates. This process is crucial in many biological pathways, including signal transduction and energy metabolism. The aminoethyl groups facilitate the binding of the compound to its targets, enhancing its effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-aminoethyl) ethyl phosphate
- Bis(2-aminoethyl) methyl phosphate
- Bis(2-aminoethyl) propyl phosphate
Uniqueness
Bis(2-aminoethyl) butyl phosphate is unique due to the presence of the butyl group, which imparts distinct chemical properties compared to its analogs. The butyl group increases the compound’s hydrophobicity, affecting its solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
94134-16-4 |
|---|---|
Molekularformel |
C8H21N2O4P |
Molekulargewicht |
240.24 g/mol |
IUPAC-Name |
bis(2-aminoethyl) butyl phosphate |
InChI |
InChI=1S/C8H21N2O4P/c1-2-3-6-12-15(11,13-7-4-9)14-8-5-10/h2-10H2,1H3 |
InChI-Schlüssel |
ISCNHRMGTBRNNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCCN)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


